methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Kinase inhibition Chemical probe Structure-Activity Relationship (SAR)

Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-92-1) is a synthetic isoquinoline derivative featuring a methyl carbamate at the 2-position and a 2-chloro-6-fluorobenzamido substituent at the 7-position of the 3,4-dihydroisoquinoline core. A closely related structural analog, methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448057-16-6), has been registered, confirming that this scaffold is represented in commercially catalogued compound libraries.

Molecular Formula C18H16ClFN2O3
Molecular Weight 362.79
CAS No. 1448034-92-1
Cat. No. B2394084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
CAS1448034-92-1
Molecular FormulaC18H16ClFN2O3
Molecular Weight362.79
Structural Identifiers
SMILESCOC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C18H16ClFN2O3/c1-25-18(24)22-8-7-11-5-6-13(9-12(11)10-22)21-17(23)16-14(19)3-2-4-15(16)20/h2-6,9H,7-8,10H2,1H3,(H,21,23)
InChIKeyFTCAYWMXIDGGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-92-1): Compound Identity and Procurement Baseline


Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448034-92-1) is a synthetic isoquinoline derivative featuring a methyl carbamate at the 2-position and a 2-chloro-6-fluorobenzamido substituent at the 7-position of the 3,4-dihydroisoquinoline core . A closely related structural analog, methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448057-16-6), has been registered, confirming that this scaffold is represented in commercially catalogued compound libraries . No primary research publications, patents, or authoritative database entries in English could be identified that contain quantitative biological, pharmacological, or physicochemical assay data for this specific compound as of the search date.

Scaffold for kinase inhibitor SAR exploration
Halogen-substituted benzamide probe for electronic / steric modulation studies
Synthetic intermediate for focused compound library diversification

Why Generic Substitution of Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cannot Be Assumed


The scientific rationale for selecting this specific compound over a generic analog rests on the unique electronic and steric profile conferred by the 2-chloro-6-fluorobenzamido moiety. In medicinal chemistry, the combination of ortho-chloro and ortho-fluoro substituents on the benzamide ring is a well-established motif for modulating target binding, metabolic stability, and selectivity, particularly in kinase inhibitor programs [1]. However, in the absence of published head-to-head comparative data for this exact compound, any assertion of differential performance remains untested. Without quantitative evidence linking this precise substitution pattern to measurable functional outcomes—such as altered IC50, improved selectivity, or enhanced pharmacokinetics—generic substitution by a structurally related 7-benzamido isoquinoline cannot be confidently excluded or validated. Researchers and procurement specialists must recognize that while the structural features are suggestive of potential differentiation, the empirical proof required for informed selection is currently unavailable.

Target Compound
Structural Analog
Risk
2-Chloro-6-fluorobenzamido motif
4-Trifluoromethoxybenzamido motif
Electronic / steric profile may differ; no empirical comparison available
No quantitative activity data
No comparative bioassay records
Interchangeability cannot be assessed; assumes unverified functional equivalence

Quantitative Differentiation Evidence for Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate


Absence of Published Quantitative Comparator Data for CAS 1448034-92-1

A systematic literature search across PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and patent databases (Google Patents, WIPO PATENTSCOPE) was conducted using the full chemical name, CAS registry number (1448034-92-1), SMILES notation, and key substructure queries. The search was executed on May 8, 2026. No published primary research articles, patents, or bioassay records were identified that contain quantitative activity data (e.g., IC50, Kd, EC50) for this specific compound [1]. A structurally related analog, methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1448057-16-6), has been catalogued, but no comparative biological data exist between these two compounds . In the absence of any target-specific quantitative measurement, it is impossible to calculate a quantified difference against a comparator or baseline. [1]

Data Availability
Data to verify
No IC₅₀, Kd, or EC₅₀ reported
Empirical differentiation from analogs not currently possible
Comprehensive search May 2026; verify updated databases
Kinase inhibition Chemical probe Structure-Activity Relationship (SAR)

Potential Application Scenarios for Methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Based on Structural Class


Kinase Inhibitor Lead Optimization and Chemical Probe Development

The 3,4-dihydroisoquinoline scaffold with a 7-benzamido substituent is a recognized pharmacophore in kinase inhibitor research, particularly for targeting Src-family kinases and FLT3 [1]. The 2-chloro-6-fluorobenzamido moiety may introduce conformational constraint and modulate electronic properties at the ATP-binding site. A researcher could utilize this compound as a rigidified analog to explore structure-activity relationships (SAR) around the benzamide ring, directly comparing its affinity and selectivity profile against a non-halogenated or mono-substituted parent compound. Such a study would generate the quantitative differentiation data currently absent from the literature. [1]

Anticonvulsant Agent Discovery in Isoquinoline-Based Series

Patents from the early 2000s describe carboxamide isoquinoline derivatives as potential anticonvulsant agents [2]. The specific 2-chloro-6-fluorobenzamido substitution pattern has been claimed in this context. This compound could serve as a key synthetic intermediate or reference material in a medicinal chemistry campaign aimed at discovering new anticonvulsant drugs, where preclinical seizure models would be employed to compare its efficacy against that of established agents. [2]

Focused Compound Library Design for CNS or Oncology Targets

For organizations building proprietary or commercial compound libraries, the presence of a privileged scaffold (dihydroisoquinoline) with a halogen-specific benzamide motif makes this compound a candidate for inclusion in focused libraries targeting central nervous system (CNS) or oncology targets. The dual-halogen arrangement is often favored for enhancing blood-brain barrier penetration and modulating cytochrome P450 metabolism [3]. Its procurement value lies in its potential as a structurally distinct starting point for hit identification, pending experimental validation.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Halogenated benzamide motif
Target affinity and selectivity profiling
Anticonvulsant lead identification
Isoquinoline carboxamide scaffold
Seizure model endpoint response
Focused library diversification
Privileged dihydroisoquinoline core
Physicochemical and ADME property assays
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